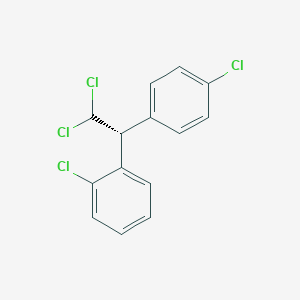

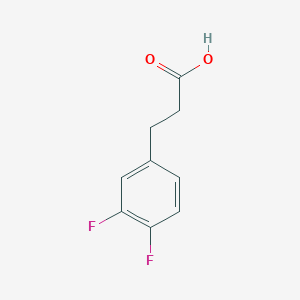

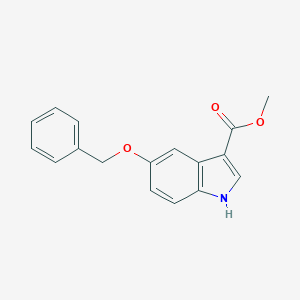

![molecular formula C15H28N2O6 B071769 N-叔丁氧羰基-N-[3-(叔丁氧羰基氨基)丙基]甘氨酸 CAS No. 192124-66-6](/img/structure/B71769.png)

N-叔丁氧羰基-N-[3-(叔丁氧羰基氨基)丙基]甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and related compounds involves multiple steps, including protection of amino groups, coupling reactions, and purification processes. A Facile Synthesis of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate highlights the synthesis of an orthogonally protected analog of aspartic acid, demonstrating the complexity and precision required in synthesizing protected amino acids (Hsiao, 1998).

Molecular Structure Analysis

The molecular structure of tert-butoxycarbonyl-protected compounds has been extensively studied through techniques like X-ray diffraction and density functional theory (DFT) calculations. The study on the conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in both the crystalline state and calculated in the gas phase reveals detailed information about bond lengths, valence angles, and molecular conformations, which are crucial for understanding the reactivity and properties of these molecules (Ejsmont, Gajda, & Makowski, 2007).

Chemical Reactions and Properties

The chemical reactivity of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine includes its participation in peptide bond formation reactions and its response to deprotection conditions. The Boc group is known for its stability under various conditions and its selective removal under acidic conditions without affecting other sensitive functional groups in the molecule.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for the practical use of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine in peptide synthesis. These properties influence the compound's behavior in reaction mixtures and its purification processes. The crystalline structure analysis provides insights into the molecular arrangement and stability of the compound.

Chemical Properties Analysis

The chemical properties of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine, such as its reactivity towards nucleophiles and electrophiles, its stability under different chemical environments, and its behavior during the peptide coupling reactions, are crucial for its application in peptide synthesis. The protecting group strategy allows for the selective modification of amino acids and peptides, enabling the synthesis of complex peptide structures.

For more information on the synthesis, molecular structure, and properties of N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine and related compounds, the following references provide detailed insights into their chemical and physical characteristics:

- (Hsiao, 1998) - A Facile Synthesis of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate: An Orthogonally Protected Boronic Acid Analog of Aspartic Acid.

- (Ejsmont, Gajda, & Makowski, 2007) - Conformation of tert-butoxycarbonylglycyl-dehydroalanyl-glycine methyl ester in the crystalline state and calculated in the gas phase.

科学研究应用

植物抗逆性

植物中的甜菜碱(GB)和脯氨酸积累对干旱、盐度和极端温度等环境胁迫做出反应。这些化合物被认为可以保护酶和膜的完整性,并有助于渗透调节。研究已经探索了外源 GB 或脯氨酸的应用,以提高植物的胁迫耐受性,表明在胁迫条件下生长和作物产量显着增加。然而,有效性因物种而异,需要进一步研究以优化浓度和施用时间 (Ashraf & Foolad, 2007).

环境和健康影响

人们越来越关注草甘膦(一种与甘氨酸相关的化合物)的广泛直接和间接健康影响。世界卫生组织将其归类为对人类可能致癌,这突出了进行跨学科研究以探索草甘膦暴露、微生物群落扭曲、抗生素耐药性扩大和疾病出现之间的关联的必要性 (Van Bruggen et al., 2018).

作物管理和氮肥利用效率

氮 (N) 在作物产量和效率中起着至关重要的作用。研究表明,50-60% 的大豆氮需求由生物固氮 (BNF) 满足,这表明作物氮吸收和 BNF 提供的氮之间存在差距,尤其是在较高产量水平下。优化 BNF 还是用施用的氮补充 BNF,需要进一步研究以改进大豆模拟模型和高产环境的管理准则 (Salvagiotti et al., 2008).

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-8-7-9-17(10-11(18)19)13(21)23-15(4,5)6/h7-10H2,1-6H3,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKFFIFTMKLYQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443243 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butoxycarbonyl-N-[3-(tert-butoxycarbonylamino)propyl]glycine | |

CAS RN |

192124-66-6 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{3-[(tert-butoxycarbonyl)amino]propyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)

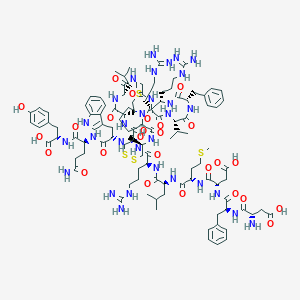

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

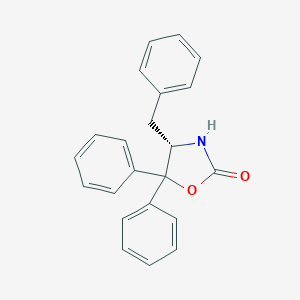

![1-[3-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B71702.png)

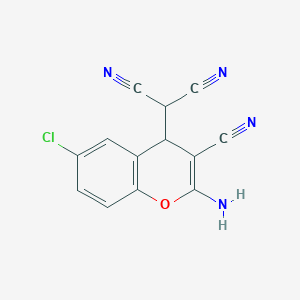

![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)